![molecular formula C14H19N3O7 B14707966 Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate CAS No. 21746-04-3](/img/structure/B14707966.png)
Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate is a complex organic compound that features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The 5-hydroxyuracil derivatives are involved in this reaction in their dioxo form, which is crucial for the successful synthesis of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on ensuring the safety and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism by which diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring structure allows it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Diethyl acetamidomalonate: Similar in structure but lacks the pyrimidine ring.
Methacrylic anhydride derivatives: These compounds share the methacrylic anhydride moiety but differ in other structural aspects.
Uniqueness
Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate is unique due to its combination of a pyrimidine ring with an acetamido and propanedioate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
21746-04-3 |
|---|---|
分子式 |
C14H19N3O7 |
分子量 |
341.32 g/mol |
IUPAC名 |
diethyl 2-acetamido-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]propanedioate |
InChI |
InChI=1S/C14H19N3O7/c1-4-23-11(20)14(17-8(3)18,12(21)24-5-2)6-9-7-15-13(22)16-10(9)19/h7H,4-6H2,1-3H3,(H,17,18)(H2,15,16,19,22) |
InChIキー |
BQARUKYCEDGKGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CNC(=O)NC1=O)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


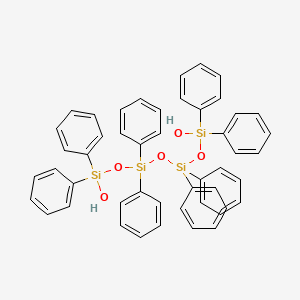

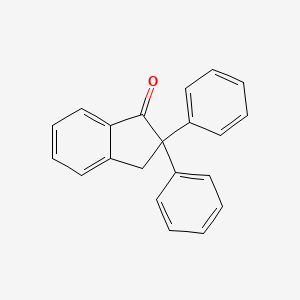
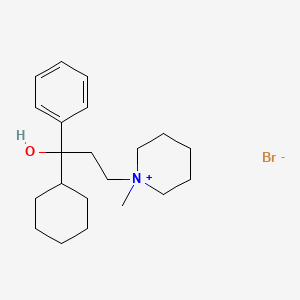
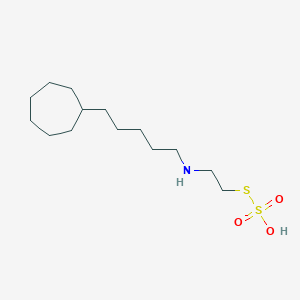
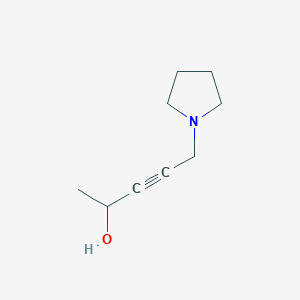
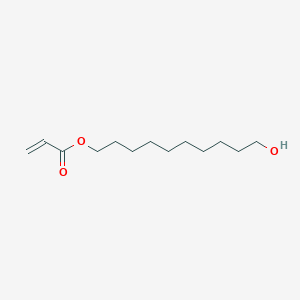
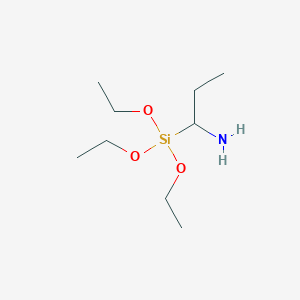
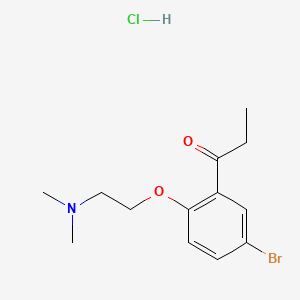
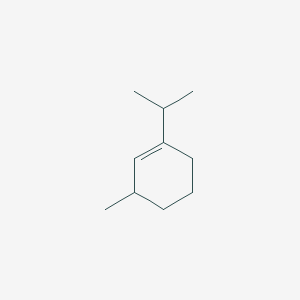

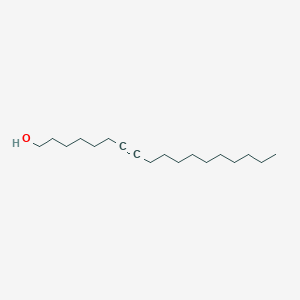

![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
